

Application Note: Quantification of 1-Deoxysphingosine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: **1-Deoxysphingosine**

Cat. No.: **B1256055**

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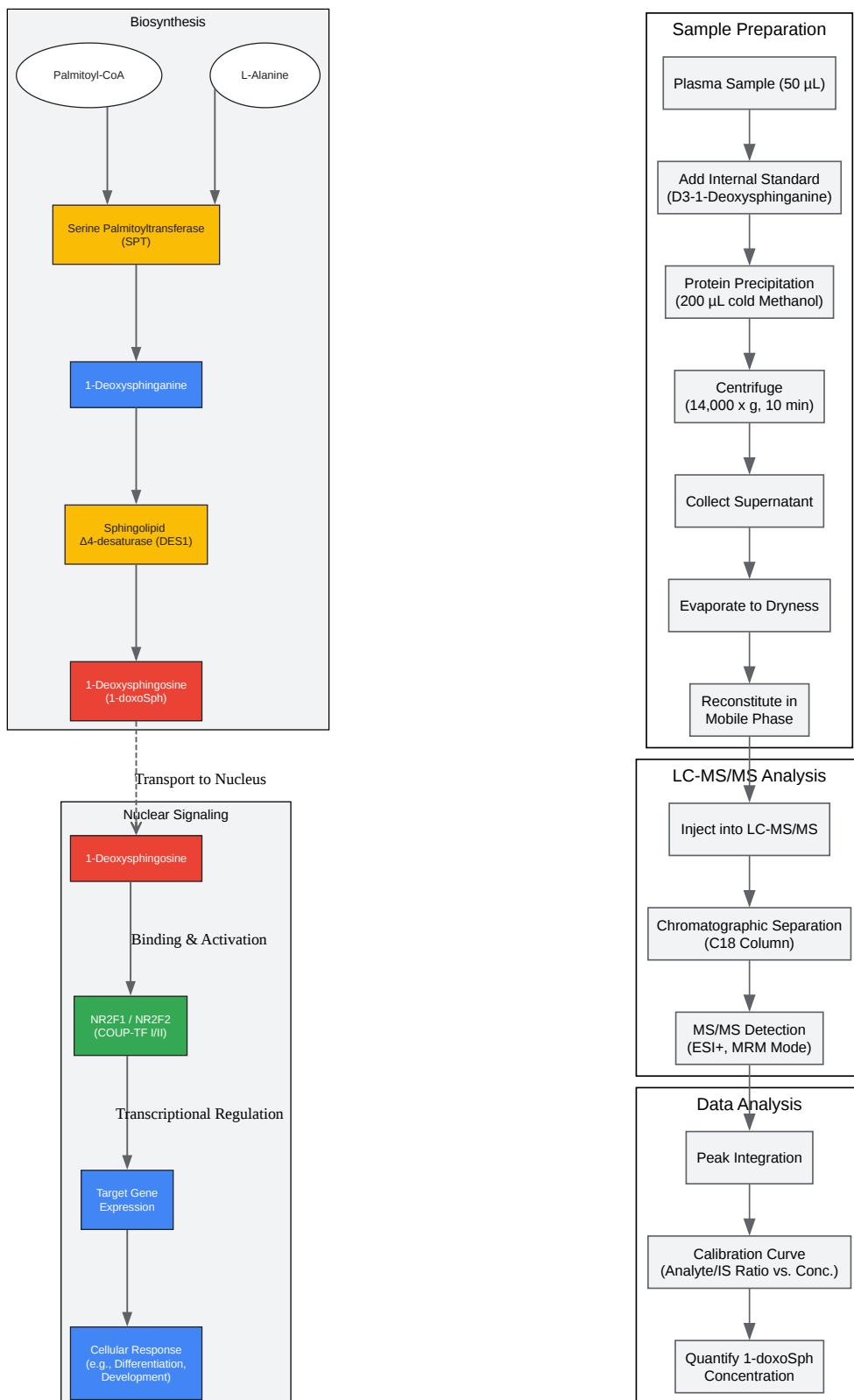
Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.^[1] Their synthesis is initiated by the enzyme serine palmitoyltransferase (SPT) when it utilizes L-alanine instead of L-serine as a substrate.^[2] The resulting 1-deoxysphinganine can be further metabolized to **1-deoxysphingosine** (1-doxoSph).^[3] Due to their inability to be catabolized by conventional sphingolipid degradation pathways, deoxySLs can accumulate in cells and have been implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.^{[2][4]} The quantification of 1-doxoSph in biological matrices is crucial for understanding its physiological roles and its involvement in disease pathogenesis. This application note presents a detailed protocol for the sensitive and specific quantification of **1-deoxysphingosine** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 1-Deoxysphingosine

Recent studies have identified **1-deoxysphingosines** as signaling molecules that can directly interact with and modulate the activity of nuclear receptors. Specifically, **1-deoxysphingosines** have been shown to bind to the ligand-binding domains of Nuclear Receptor Subfamily 2

Group F Member 1 (NR2F1, also known as COUP-TFI) and Member 2 (NR2F2, also known as COUP-TFII).[5][6] This interaction can modulate the transcriptional activity of these receptors, which are critical for the development of the nervous system, heart, and blood vessels.[5][6] The binding of **1-deoxysphingosine** to NR2F1/2 can influence the expression of downstream target genes involved in cellular differentiation and development.[6]



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